Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2,2-diphenylacetamide

Gardos channel KCNN4 fluorine positional SAR

N-(4-Fluorophenyl)-2,2-diphenylacetamide (CAS 198337-87-0, CHEMBL258604) is a synthetic, mono-fluorinated triphenylmethane amide that functions as a calcium-activated potassium channel (Gardos channel/KCNN4) inhibitor. First disclosed in a 2008 Journal of Medicinal Chemistry study by McNaughton-Smith and colleagues, this compound belongs to a series designed to overcome the pharmacokinetic liabilities of clotrimazole while retaining on-target potency.

Molecular Formula C20H16FNO
Molecular Weight 305.3g/mol
Cat. No. B452796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2,2-diphenylacetamide
Molecular FormulaC20H16FNO
Molecular Weight305.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C20H16FNO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)
InChIKeyWFEZDWKIWVHVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2,2-diphenylacetamide: A Mono-Fluorinated Triphenylmethane Amide Gardos Channel Inhibitor for Sickle Cell Target Validation


N-(4-Fluorophenyl)-2,2-diphenylacetamide (CAS 198337-87-0, CHEMBL258604) is a synthetic, mono-fluorinated triphenylmethane amide that functions as a calcium-activated potassium channel (Gardos channel/KCNN4) inhibitor [1]. First disclosed in a 2008 Journal of Medicinal Chemistry study by McNaughton-Smith and colleagues, this compound belongs to a series designed to overcome the pharmacokinetic liabilities of clotrimazole while retaining on-target potency [1]. With a molecular formula of C20H16FNO and a molecular weight of 305.35 g/mol, the compound features a single para-fluoro substituent on one phenyl ring of the triphenylmethyl scaffold, distinguishing it from both the ortho-fluoro regioisomer and the 4,4′-difluoro clinical candidate senicapoc (ICA-17043) [1][2].

Why N-(4-Fluorophenyl)-2,2-diphenylacetamide Cannot Be Replaced by a Generic Gardos Channel Inhibitor or Structural Analog


Substitution within the triphenylmethane amide series is precluded by steep fluorine position-dependent SAR: the para-fluoro isomer (compound 31, IC50 = 40 nM) exhibits a 2.7-fold difference in Gardos channel inhibitory potency compared to its ortho-fluoro regioisomer (compound 30, IC50 = 15 nM), despite identical molecular formulae [1][2]. Furthermore, the mono-fluorinated scaffold occupies a distinct pharmacological niche relative to the 4,4′-difluoro clinical candidate ICA-17043 (IC50 = 11 nM), with differentiated metabolic stability in rat S9 fractions (43% vs. 62% remaining at 2 h) and aqueous solubility (2.9 µM vs. 3.8 µM) [1]. These quantitative divergences mean that generic procurement of a 'similar' fluorinated acetamide will not recapitulate the specific potency, metabolic, or solubility profile of this compound in Gardos channel assays [1].

Quantitative Differentiation Evidence: N-(4-Fluorophenyl)-2,2-diphenylacetamide vs. Closest Structural Analogs


Gardos Channel Inhibitory Potency: para-Fluoro vs. ortho-Fluoro Regioisomer Distinctly Modulates Target Engagement

The para-fluoro regioisomer N-(4-fluorophenyl)-2,2-diphenylacetamide (compound 31) demonstrates an IC50 of 40 nM against the Gardos channel in human RBCs, which is 2.7-fold less potent than its ortho-fluoro regioisomer (compound 30, IC50 = 15 nM) in the same ionomycin-stimulated 86Rb efflux assay [1][2]. Both compounds share the identical molecular formula (C20H16FNO, MW 305.35) and differ solely in the ring position of the single fluorine substituent on the triphenylmethyl scaffold [3]. This positional sensitivity indicates that the para-fluoro orientation places the electronegative substituent in a suboptimal geometry for Gardos channel binding pocket engagement compared to the ortho configuration [1].

Gardos channel KCNN4 fluorine positional SAR triphenylmethane amide

Potency Gap vs. Advanced Clinical Candidate Senicapoc (ICA-17043): Mono- vs. Di-Fluorination Defines Therapeutic Progression Potential

N-(4-Fluorophenyl)-2,2-diphenylacetamide (compound 31) exhibits an IC50 of 40 nM against the Gardos channel, representing a 3.6-fold lower potency than the 4,4′-difluoro clinical candidate senicapoc (ICA-17043, compound 21), which demonstrates an IC50 of 11 nM in the same human RBC 86Rb efflux assay [1][2]. Senicapoc advanced to Phase 3 clinical trials for sickle cell disease based on this enhanced potency combined with improved oral bioavailability (F = 51% in rats) [1]. The potency gap between compound 31 and ICA-17043 quantitatively illustrates the additive benefit of a second para-fluoro substituent on target engagement [1].

senicapoc ICA-17043 Gardos channel sickle cell disease clinical candidate comparison

Metabolic Stability Differentiation: para-Fluoro Isomer Shows Reduced Rat S9 Stability vs. ortho-Fluoro Analog

In vitro metabolic stability assessment using rat S9 fractions reveals that the para-fluoro compound 31 (43% remaining after 2 h incubation) is less stable than the ortho-fluoro compound 30 (58% remaining), a 1.35-fold difference [1]. This finding aligns with the paper's observation that compounds containing fluorine in the meta position were generally more prone to oxidative metabolism, while the para-fluoro position offers intermediate metabolic vulnerability between the more stable ortho-fluoro and the less stable meta-fluoro configurations [1]. The rat S9 data provide a quantitative basis for predicting differential in vivo clearance rates between mono-fluorinated regioisomers [1].

metabolic stability rat S9 fraction fluorine SAR oxidative metabolism

Aqueous Solubility Comparison: para-Fluoro Substitution Confers ~3.7-Fold Lower Solubility than ortho-Fluoro

The para-fluoro regioisomer (compound 31) exhibits an aqueous solubility of 2.9 µM measured by the Lipinski-type method, which is approximately 3.7-fold lower than the ortho-fluoro regioisomer (compound 30, 10.6 µM) [1]. Both values fall well below the 31 µM threshold observed for the 2,2′-difluoro analog (compound 27, >31 µM), indicating that mono-fluorination at either position substantially limits aqueous solubility relative to certain di-fluorinated congeners [1]. The low solubility of compound 31 (2.9 µM) has direct implications for in vitro assay design, requiring DMSO stock solutions and careful attention to final solvent concentrations to avoid compound precipitation [1].

aqueous solubility Lipinski fluorine SAR formulation

Cardiac Safety Selectivity: hERG and CYP3A4 Liability Profile of Fluorinated Triphenylmethane Amide Class

All fluorinated triphenylmethane amides tested, including compound 31, demonstrated minimal inhibition of the hERG cardiac potassium channel (<20% inhibition at 10 µM) and CYP3A4 cytochrome P450 enzyme (<20% inhibition at 10 µM) [1]. This selectivity window is meaningful when contextualized against the compound's Gardos channel IC50 of 40 nM: at a concentration 250-fold above the IC50 (10 µM), hERG inhibition remains below 20%, suggesting a substantial cardiac safety margin [1][2]. In contrast, the parent compound clotrimazole is a known CYP450 inhibitor, a liability that motivated the development of the triphenylmethane amide series specifically to eliminate this off-target activity [1].

hERG CYP3A4 cardiac safety selectivity drug-drug interaction

Optimal Procurement and Application Scenarios for N-(4-Fluorophenyl)-2,2-diphenylacetamide Based on Quantitative Differentiation Evidence


Fluorine Positional SAR Probe for Gardos Channel (KCNN4) Medicinal Chemistry Campaigns

Use compound 31 as the para-fluoro reference standard in fluorine walk SAR studies. Its IC50 of 40 nM defines the potency baseline for para-substituted mono-fluorinated triphenylmethane amides, enabling direct comparison with the ortho-fluoro isomer (compound 30, IC50 = 15 nM) and the 4,4′-difluoro clinical candidate ICA-17043 (IC50 = 11 nM) [1]. The 2.7-fold potency difference between para and ortho regioisomers provides a quantifiable SAR vector that guides further optimization of the triphenylmethane scaffold [1].

In Vitro Metabolic Stability Benchmarking in Gardos Channel Inhibitor Discovery

Employ compound 31 as an intermediate-stability reference compound in rat S9 metabolic stability assays. With 43% remaining after 2 h incubation, it defines a metabolic stability threshold that distinguishes rapidly cleared analogs from more stable candidates [1]. This is particularly relevant for programs seeking to improve upon the metabolic profile of early leads while retaining Gardos channel potency in the 10-50 nM range [1].

Low-Solubility Compound Handling Protocol Development for Triphenylmethane Amides

The aqueous solubility of 2.9 µM makes compound 31 suitable as a reference standard for developing and validating DMSO-based formulation protocols for poorly soluble triphenylmethane amides [1]. Its solubility is sufficiently low to challenge formulation approaches without being so insoluble as to preclude in vitro testing entirely, providing a practical training set for solubility enhancement strategies [1].

Cardiac Safety Counter-Screening Standard for Gardos Channel Lead Optimization

Use compound 31 as a class-representative compound to establish hERG and CYP3A4 selectivity thresholds in Gardos channel inhibitor screening cascades. The established profile of <20% hERG inhibition at 10 µM (250× the Gardos IC50) sets a quantitative selectivity benchmark against which novel analogs can be evaluated [1]. This application leverages the compound's well-characterized selectivity window to define go/no-go criteria for lead advancement [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.